3-Sulfopropano-1-sulfonil fluoruro

Descripción general

Descripción

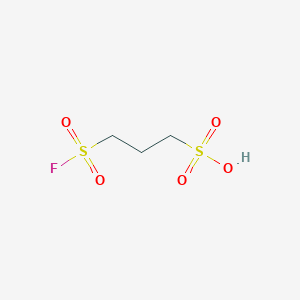

3-Sulfopropane-1-sulfonyl fluoride is a chemical compound with the CAS Number: 1803571-16-5 . It is a powder form substance and has a molecular weight of 224.66 .

Synthesis Analysis

A facile cascade process for directly transforming the abundant and inexpensive sulfonates (or sulfonic acids) to the highly valuable sulfonyl fluorides was developed . This new protocol features mild reaction conditions using readily available and easy-to-operate reagents .Molecular Structure Analysis

The IUPAC name of 3-Sulfopropane-1-sulfonyl fluoride is 3-(chlorosulfonyl)propane-1-sulfonyl fluoride . The InChI code is 1S/C3H6ClFO4S2/c4-10(6,7)2-1-3-11(5,8)9/h1-3H2 .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical and Chemical Properties Analysis

3-Sulfopropane-1-sulfonyl fluoride is a powder form substance . It has a molecular weight of 224.66 .Aplicaciones Científicas De Investigación

Síntesis de Fluoruro de Sulfonilo

El 3-Sulfopropano-1-sulfonil fluoruro se utiliza en la síntesis de varios fluoruros de sulfonilo, que son valiosos en diferentes campos debido a su equilibrio único de estabilidad-reactividad. Este compuesto sirve como precursor en un proceso en cascada fácil que transforma sulfonatos o ácidos sulfónicos en fluoruros de sulfonilo en condiciones de reacción suaves .

Biología Química

En biología química, los fluoruros de sulfonilo se utilizan como sondas covalentes. Se dirigen a los residuos de aminoácidos del sitio activo de manera eficiente debido a su electrofilia compatible. El this compound se puede utilizar para desarrollar tales sondas, ayudando en el estudio de las funciones e interacciones de las proteínas .

Aplicaciones Farmacéuticas

La industria farmacéutica se beneficia del uso de fluoruros de sulfonilo en el desarrollo de inhibidores de proteasas. Estos compuestos, incluidos los derivados del this compound, pueden inactivar las enzimas al reaccionar con los aminoácidos del sitio activo, lo que lleva a la creación de nuevos medicamentos .

Agentes Antibacterianos

Los fluoruros de sulfonilo han mostrado eficacia en la eliminación de bacterias Gram-negativas. Compuestos como el this compound podrían potencialmente reaccionar con proteínas diana directamente o a través de intermediarios, proporcionando una vía para desarrollar nuevos agentes antibacterianos .

Imagenología Diagnóstica

En el campo de la imagenología diagnóstica, particularmente la tomografía por emisión de positrones (PET), los fluoruros de sulfonilo se utilizan para crear biomarcadores etiquetados con 18F. El this compound podría emplearse para sintetizar tales marcadores, mejorando el diagnóstico y el seguimiento del tratamiento de diversas enfermedades .

Ciencia de los Materiales

La estabilidad y la reactividad de los fluoruros de sulfonilo los hacen adecuados para aplicaciones en ciencia de los materiales. El this compound se puede utilizar para modificar superficies o crear nuevos materiales con propiedades específicas .

Síntesis Orgánica

En síntesis orgánica, el this compound es un reactivo para introducir grupos fluoruro de sulfonilo en moléculas orgánicas. Esto puede conducir a la creación de moléculas complejas con diversas funcionalidades .

Ciencia Ambiental

Los fluoruros de sulfonilo, derivados de compuestos como el this compound, se pueden utilizar en ciencia ambiental para la detección y cuantificación de contaminantes. Sus propiedades químicas únicas permiten métodos de análisis sensibles y selectivos .

Mecanismo De Acción

Target of Action

3-Sulfopropane-1-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . They have diverse applications due to their balance of reactivity and stability .

Mode of Action

The mode of action of 3-Sulfopropane-1-sulfonyl fluoride involves its interaction with its targets. As an electrophilic warhead, it can engage with nucleophiles under suitable reaction conditions . This interaction leads to new activation methods and transformations with click-like reactivity .

Biochemical Pathways

Sulfonyl fluorides in general have been reported to have diverse applications in the development of new synthetic methods . These include the activation of sulfonamides using pyrilium salts, the deoxygenation of sulfonic acids, and the electrochemical oxidation of thiols .

Pharmacokinetics

Sulfonyl fluorides are known for their resistance to hydrolysis under physiological conditions, which could potentially impact their bioavailability .

Result of Action

Sulfonyl fluorides are known to have bactericidal effects . They have been reported to have the ability to kill bacteria such as Bacillus subtilis and lactic acid bacteria .

Action Environment

The action of 3-Sulfopropane-1-sulfonyl fluoride can be influenced by environmental factors. For instance, its stability-reactivity balance makes it attractive for applications under physiological conditions . .

Safety and Hazards

The safety information for 3-Sulfopropane-1-sulfonyl fluoride includes several hazard statements such as H302, H314, and H335 . Precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

3-Sulfopropane-1-sulfonyl fluoride plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It interacts with enzymes such as sulfotransferases, which are responsible for the sulfonation of various substrates . The compound binds to the active site of these enzymes, inhibiting their activity and thereby affecting the sulfonation process. This interaction is crucial for understanding the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of 3-Sulfopropane-1-sulfonyl fluoride on cellular processes are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit glycolysis, a critical metabolic pathway, by interacting with key enzymes involved in the process. This inhibition leads to changes in cellular energy production and can affect cell growth and proliferation. Additionally, 3-Sulfopropane-1-sulfonyl fluoride can induce apoptosis in certain cell types by disrupting mitochondrial function and triggering cell death pathways .

Molecular Mechanism

At the molecular level, 3-Sulfopropane-1-sulfonyl fluoride exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active sites of target enzymes, preventing their normal function . This inhibition can lead to a cascade of molecular events, including changes in gene expression and alterations in cellular signaling pathways. The compound’s ability to inhibit enzyme activity is a key aspect of its molecular mechanism of action.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3-Sulfopropane-1-sulfonyl fluoride can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to a decrease in its inhibitory activity. Long-term exposure to 3-Sulfopropane-1-sulfonyl fluoride can result in sustained inhibition of target enzymes and prolonged effects on cellular processes.

Dosage Effects in Animal Models

The effects of 3-Sulfopropane-1-sulfonyl fluoride vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant inhibition of enzyme activity and adverse effects . Studies have shown that high doses of 3-Sulfopropane-1-sulfonyl fluoride can cause toxicity and adverse effects, including changes in bone histopathology and locomotor activity in animal models . Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety profile.

Metabolic Pathways

3-Sulfopropane-1-sulfonyl fluoride is involved in various metabolic pathways, particularly those related to sulfonation The compound interacts with sulfotransferases, which catalyze the transfer of sulfonate groups to substrates This interaction affects the overall metabolic flux and can influence the levels of metabolites in the cell

Transport and Distribution

The transport and distribution of 3-Sulfopropane-1-sulfonyl fluoride within cells and tissues are critical for its activity . The compound is transported across cell membranes and distributed to various cellular compartments. It interacts with transporters and binding proteins that facilitate its movement within the cell. The localization and accumulation of 3-Sulfopropane-1-sulfonyl fluoride in specific cellular compartments can affect its activity and function.

Subcellular Localization

3-Sulfopropane-1-sulfonyl fluoride is localized to specific subcellular compartments, which can influence its activity and function . The compound may be directed to particular organelles or cellular structures through targeting signals or post-translational modifications. Understanding the subcellular localization of 3-Sulfopropane-1-sulfonyl fluoride is important for elucidating its role in cellular processes and its potential therapeutic applications.

Propiedades

IUPAC Name |

3-fluorosulfonylpropane-1-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7FO5S2/c4-10(5,6)2-1-3-11(7,8)9/h1-3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUCVJFCRKOZGDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)O)CS(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7FO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

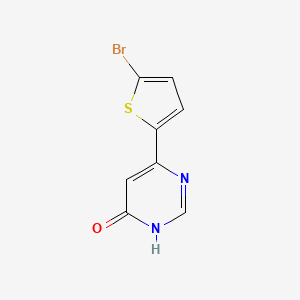

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-cyclopropyl-1H-imidazo[1,2-b]pyrazole-7-carboximidamide](/img/structure/B1487143.png)

![4-((Benzyloxycarbonyl)(ethyl)amino)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1487152.png)